1-(2,6-dichlorophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea
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Overview
Description
1-(2,6-dichlorophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea typically involves the reaction of 2,6-dichloroaniline with 2,2,4-trimethyl-3H-1-benzofuran-7-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atoms.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dichlorophenyl)-3-phenylurea: Similar structure but lacks the benzofuran moiety.
1-(2,6-dichlorophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-5-yl)urea: Similar structure with a different substitution pattern on the benzofuran ring.
Uniqueness
1-(2,6-dichlorophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea is unique due to the presence of both the dichlorophenyl and the trimethylbenzofuran moieties, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-10-7-8-14(16-11(10)9-18(2,3)24-16)21-17(23)22-15-12(19)5-4-6-13(15)20/h4-8H,9H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPHRGVWXDXKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)NC3=C(C=CC=C3Cl)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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